N-(1-acetylpiperidin-4-yl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxamide
Description
N-(1-Acetylpiperidin-4-yl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an acetyl group and a fluorine atom, which contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O2/c1-10(18)16-7-4-12(5-8-16)15-13(19)17-6-2-3-11(14)9-17/h3,12H,2,4-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKICYDUJLDWGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)N2CCC=C(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amide Coupling Reaction: This involves the reaction of 1-acetylpiperidin-4-amine with 5-fluoropyridine-1-carboxylic acid chloride under controlled conditions.
Reductive Amination: This method involves the reductive amination of 1-acetylpiperidin-4-amine with 5-fluoropyridine-1-carboxylic acid, followed by reduction using a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amide coupling reactions, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium cyanoborohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the piperidine ring.
Reduction Products: Amine derivatives of the compound.
Substitution Products: Fluorinated derivatives with different nucleophiles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe to study biological systems, especially in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting various diseases.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-acetylpiperidin-4-yl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide: This compound is structurally similar but features a benzamide group instead of a pyridine ring.
1-Acetyl-4-aminopiperidine: This compound lacks the fluorine atom and the carboxamide group, making it structurally simpler.
Uniqueness: N-(1-Acetylpiperidin-4-yl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to the presence of both the fluorine atom and the pyridine ring, which contribute to its distinct chemical properties and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
